![molecular formula C9H5ClF3NO B3111565 2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 183368-72-1](/img/structure/B3111565.png)
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is a unique chemical compound. It has an empirical formula of C9H6F3NO and a molecular weight of 201.15 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is represented by the SMILES string FC(F)(F)COc1ccc(cc1)C#N . This string represents the structure of the molecule in a linear format, which can be interpreted by cheminformatics software to generate a 3D structure.Scientific Research Applications
- Significance : Researchers explore its effectiveness in controlling weeds, pests, and fungal pathogens in agriculture .
Agrochemicals and Pesticides
Medicinal Chemistry
Mechanism of Action
Target of Action
It is commonly used as a pesticide intermediate , suggesting that its targets could be enzymes or proteins essential to pests’ survival.
Mode of Action
As a pesticide intermediate, it likely interacts with its targets, leading to the disruption of essential biological processes in pests, resulting in their elimination .
Biochemical Pathways
Given its use as a pesticide intermediate , it can be inferred that it may interfere with biochemical pathways crucial for the survival and reproduction of pests.
Pharmacokinetics
Its solubility in organic solvents such as methanol, ethanol, and chloroform, and slight solubility in water suggest that it may have good bioavailability.
Result of Action
Given its use as a pesticide intermediate , it can be inferred that it results in the death of pests by disrupting their essential biological processes.
properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDQZLRMPQDOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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